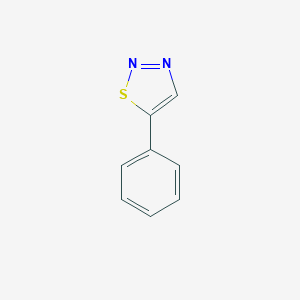

5-Phenyl-1,2,3-thiadiazole

Beschreibung

BenchChem offers high-quality 5-Phenyl-1,2,3-thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Phenyl-1,2,3-thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-phenylthiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S/c1-2-4-7(5-3-1)8-6-9-10-11-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXTVVTVVBOYKCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171254 | |

| Record name | 5-Phenyl-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18212-29-8 | |

| Record name | 5-Phenyl-1,2,3-thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18212-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenyl-1,2,3-thiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018212298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Phenyl-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenyl-1,2,3-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"history of 1,2,3-thiadiazole discovery"

Recent trends in the synthesis of 1,2,3-thiadiazoles - Taylor & Francis Abstract. 1,2,3-Thiadiazoles, structurally active pharmacophores have attracted significant attention of synthetic chemists, medicinal and pharmaceutical researchers because of their versatile biological activities against various diseases such as herbicidal, insecticidal, antiviral, antitumor, antimicrobial, anticancer, plants activator and anti-amoebic activities. A literature survey of the last decade presented in this review article summarizes the major synthetic approaches, methodologies and strategies adopted for the synthesis of 1,2,3-thiadiazole scaffolds which will be help for medicinal chemists and pharmacists in future synthesis and development of novel therapeutic agents. Graphical Abstract. Keywords: 1,2,3-Thiadiazole derivatives · one-pot-synthesis · cyclization · triazole · pyrazole. Introduction. Thiadiazoles: As Fascinating Scaffolds. Thiadiazoles are fascinating five membered heterocyclic compounds. The four different thiadiazole isomers 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole and 1,3,4-thiadiazole are shown. Figure 1 . The thiadiazole moiety represents a versatile and important structural motif which exhibited broad spectrum biological activities.Citation Thiadiazole derivatives show antimicrobial,Citation,Citation antifungal, antibacterial, antitumor,Citation anti-diabetic, anti-inflammatory, antioxidant,Citation anti-convulsive and antiviralCitation activities. Different commercially marketed drugs containing a thiadiazole moiety are shown in. Figure 2 .Citation,Citation. Figure 1. Different isomeric forms of thiadiazole. Figure 1. Different isomeric forms of thiadiazole. Display full size. Figure 2. Different structures of thiadiazole drugs. Figure 2. Different structures of thiadiazole drugs. Display full size. Review of Literature. First 1,2,3-thiadiazole derivatives have been prepared in the nineteenth century and it has been observed that 1,2,3-thiadiazole ... ... Abstract. 1,2,3-Thiadiazoles, structurally active pharmacophores have attracted significant attention of synthetic chemists, medicinal and pharmaceutical researchers because of their versatile biological activities against various diseases such as herbicidal, insecticidal, antiviral, antitumor, antimicrobial, anticancer, plants activator and anti-amoebic activities. ... Synthesis of 5-chlorocarbonyl-1,2,3-thiadiazole by cyclization of esters. ... Scheme 3. Synthesis of 1,2,3-thiadiazole containing 5-carbonyl chloride 24. ... Synthesis of acetanilide based substituted 1,2,3-thiadiazole derivatives. ... Scheme 14. Synthesis of acetanilide based substituted 1,2,3-thiadiazole 84. ... Synthesis of substituted oxadiazole/thiadiazole based 1,2,3-thiadiazoles. ... Scheme 11. Synthesis of substituted oxadiazole/thiadiazole based 1,2,3-thiadiazole derivatives 68.

Wolff rearrangement - Wikipedia The Wolff rearrangement is a reaction in organic chemistry in which an α-diazocarbonyl compound is converted into a ketene by loss of dinitrogen with accompanying 1,2-rearrangement. The Wolff rearrangement yields a ketene as an intermediate product, which can undergo nucleophilic attack with weakly acidic nucleophiles such as water, alcohols, and amines, to generate carboxylic acid derivatives or undergo [2+2] cycloaddition reactions to form four-membered rings. The mechanism of the Wolff rearrangement has been the subject of debate since its first use. No single mechanism sufficiently describes the reaction, and there are often competing concerted and carbene-mediated pathways; for simplicity, only the textbook, concerted mechanism is shown below. The reaction was discovered by Ludwig Wolff in 1902. The Wolff rearrangement has great synthetic utility due to the accessibility of α-diazocarbonyl compounds, variety of reactions from the ketene intermediate, and stereochemical retention of the migrating group. However, the Wolff rearrangement has limitations due to the highly reactive nature of α-diazocarbonyl compounds, which can undergo a variety of competing reactions. Wolff rearrangement. Named after, Ludwig Wolff. Reaction type, Rearrangement reaction. Identifiers. Organic Chemistry Portal, wolff-rearrangement · RSC ontology ID, RXNO:0000051. The Wolff rearrangement and subsequent trapping of the ketene intermediate with a weak acid or olefin. The Wolff rearrangement can be induced via thermolysis, photolysis, or transition metal catalysis. In this last case, the reaction is sensitive to the transition metal; silver (I) oxide or other Ag(I) catalysts work well and are generally used. The Wolff rearrangement has been used in many total syntheses; the most common use is trapping the ketene intermediate with nucleophiles to form carboxylic acid derivatives. The Arndt-Eistert homologation is a specific example of this use, wherein a carboxylic acid may be ... ... The reaction was discovered by Ludwig Wolff in 1902. The Wolff rearrangement has great synthetic utility due to the accessibility of α-diazocarbonyl compounds, variety of reactions from the ketene intermediate, and stereochemical retention of the migrating group. However, the Wolff rearrangement has limitations due to the highly reactive nature of α-diazocarbonyl compounds, which can undergo a variety of competing reactions. ... The Wolff rearrangement and subsequent trapping of the ketene intermediate with a weak acid or olefin. The Wolff rearrangement can be induced via thermolysis, photolysis, or transition metal catalysis. ... The carbon terminus of diazomethane adds to the carbonyl, to create a tetrahedral intermediate, which eliminates chloride. The chloride then deprotonates the intermediate to give the α-diazo ketone product. ... These α-diazo ketones are unstable under acidic conditions, as the α-carbon can be protonated by HCl and SN2 displacement of nitrogen can occur by chloride. ... Vinylogous Wolff rearrangements The vinylogous Wolff rearrangement consists of a β,γ-unsaturated diazo ketone undergoing a Wolff rearrangement, and a formal 1,3-shift of the CH2CO2R group. The vinylogous Wolff rearrangement yields a γ,δ-unsaturated carboxylic acid derivative, which is the same retron as for the Claisen rearrangement. The variant was discovered when it was noticed that thermolysis of 1-diazo-3,3,3-triarylpropan-2-ones gave unexpected isomeric products. First example of vinylogous Wolff rearrangement.

Wolff Rearrangement | Chem-Station Int. Ed. (2014-08-29) The rearrangement of the carbenes formed by elimination of nitrogen from diazoketones giving ketenes is known as the Wolff rearrangement. The ketenes are trapped by nucleophiles in the system (water, alcohols, etc.) to give carboxylic acids and esters. The Wolff rearrangement of cyclic diazoketones is a useful ring contraction reaction. When the diazoketones are synthesized from acid chlorides and diazomethane, the sequence leading to the rearrangement is particularly called the Arndt-Eistert synthesis, which is a useful way to effect one-carbon homologation of carboxylic acids. ... (2014-08-29) Reaction Mechanism The generic mechanism involves the formation and the rearrangement of the α-ketocarbene intermediate. (Ref: J. Am. Chem. Soc. 1996, 118, 1551; J. Am. Chem. Soc. 1999, 121, 5930.) ... (2014-08-29)

-

Most Popular

-

"52699 Views. p-Methoxybenzyl (PMB) Protective Group. ... "

-

Silyl Protective Groups. 08 March, 2014 / by SK / in Reactions.

-

Conversion of Alcohols into Alkanes. 30 July, 2014 / by SK / in Reactions.

-

Merrifield Solid-Phase Peptide Synthesis. 02 February, 2014 / by webmaster / in Reactions.

-

Protection of Carbonyl Groups. 15 April, 2014 / by SK / in Reactions.

-

Benzyl (Bn) Protective Group. 09 March, 2014 / by SK / in Reactions.

-

PCC/PDC Oxidation. 30 April, 2014 / by SK / in Reactions.

-

Suzuki-Miyaura Cross Coupling. 21 October, 2013 / by webmaster / in Reactions.

-

"Borch Reductive Amination. ... "

-

Fukuyama Amine Synthesis. ... (2014-08-29)

-

""

-

Experimental Procedure.

-

Experimental Tips.

-

References.

-

Related Books. ... (2014-08-29) Protection of Carbonyl Groups. 28535 Views. Protection of Carbonyl Groups. 15 April, 2014 / by SK / in Reactions · Benzyl (Bn) Protective Group. 27518 Views. Benzyl (Bn) Protective Group. 09 March, 2014 / by SK / in Reactions · PCC/PDC Oxidation. 27389 Views. PCC/PDC Oxidation. 30 April, 2014 / by SK / in Reactions · Suzuki-Miyaura Cross Coupling. 23443 Views. Suzuki-Miyaura Cross Coupling. 21 October, 2013 / by webmaster / in Reactions · Borch Reductive Amination. 23392 Views. Borch Reductive Amination. 03 May, 2014 / by SK / in Reactions · Fukuyama Amine Synthesis. 20486 Views. Fukuyama Amine Synthesis. 31 March, 2014 / by SK / in Reactions. Tags. 1 aldehyde alkene alkyne C-H oxidation catalyst condensation cross-coupling cycloaddition C–H activation C–H functionalization deoxygenation electrophilic aromatic substitution esterification free radical Hydroboration ketone macrolactonization modified swern natural products nobel prize organic organic chemistry organocatalysis organocatalyst organometallic oxidation oxidation of alcohols palladium palladium catalyst peptides protecting group protection of amines rearrangement reduction sigmatropic rearrangement supramolecular chemistry synthesis of aldehydes synthesis of aldehydes and ketones synthesis of alkanes synthesis of alkenes synthesis of amines synthesis of ketones total synthesis transition-metal catalyst. Categories. Blog (30). Spotlight Research (4); Studying Abroad (1). chemglossary (6); Chemists (26). AnalyticalChem (2); BioChem (6); Organic (16); PhysicalChem (2); SupraMolecularChem (2). Gallery (9); Interviews (12); Molecules (21); Papers (83). ChemEngineering (1); ChemicalBiology (8); Inorganicchem (6); Material (23); Medchem (2); Nanochem (8); OrganicChem (58); SupramolecularChem (4). Reactions (280). Calendar. August 2014. M, T, W, T, F, S, S. 1, 2, 3.

Wolff-Rearrangement - Organic Chemistry Portal The Wolff Rearrangement allows the generation of ketenes from α-diazoketones. Normally, these ketenes are not isolated, due to their high reactivity to form diketenes. ... Mechanism of the Wolff Rearrangement. α-Diazoketones undergo the Wolff Rearrangement thermally in the range between room temperature and 750 °C in gas phase pyrolysis. Due to competing reactions at elevated temperatures, the photochemical and metal-catalyzed variants that feature a significantly lowered reaction temperature are often preferred (Zeller, Angew. Chem. Int. Ed., 1975, 14, 32. DOI). Nitrogen extrusion and the 1,2-shift can occur either in a concerted manner or stepwise via a carbene intermediate: ... Nitrogen extrusion and the 1,2-shift can occur either in a concerted manner or stepwise via a carbene intermediate: Silver ion catalysis fails with sterically hindered substrates, pointing to the requisite formation of a substrate complex with the ion. In these cases, photochemical excitation is the method of choice. The solvent can affect the course of the reaction. If Wolff-Rearrangements are

A Senior Application Scientist's Guide to the Pechmann & Nold Synthesis of 1,3,4-Thiadiazole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, a five-membered heterocyclic system that has consistently proven to be a cornerstone in the development of novel therapeutic agents.[1][2][3] Its unique electronic properties, including a highly polarizable mesoionic character and the ability to act as a hydrogen bond acceptor and a two-electron donor system, allow it to effectively cross cellular membranes and interact with a wide array of biological targets.[4][5][6] This versatility has led to the discovery of 1,3,4-thiadiazole derivatives with a vast spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antifungal properties.[7][8][9]

Given its importance, the efficient and reliable synthesis of this scaffold is of paramount interest. Among the classical and modern methods, the synthetic route pioneered by Pechmann and Nold, involving the cyclization of acylhydrazines, remains a fundamental and highly relevant strategy. This guide provides an in-depth technical exploration of this synthesis, focusing on the underlying chemical principles, practical execution, and its application in the modern drug discovery landscape.

Part 1: The Core Reaction - Mechanism and Rationale

The Pechmann & Nold synthesis, in its essence, is the acid-catalyzed cyclization and dehydration of N,N'-diacylhydrazines or the direct thionation and cyclization of monoacylhydrazines to form 2,5-disubstituted-1,3,4-thiadiazoles. Modern adaptations frequently employ a one-pot reaction of an acylhydrazine with a potent thionating agent, such as Lawesson's Reagent or phosphorus pentasulfide (P₄S₁₀).[10][11][12]

The 'Why': Causality in Experimental Design

-

The Acylhydrazine Backbone: The choice of an acylhydrazine (or its precursor, a hydrazide) is critical. This starting material provides the essential N-N-C core structure required for the formation of the thiadiazole ring. The acyl group ultimately becomes one of the substituents at the C2 or C5 position.

-

The Thionating Agent's Role: The key transformation is the conversion of a carbonyl group (C=O) into a thiocarbonyl group (C=S). Phosphorus-based thionating agents are the standard.

-

Phosphorus Pentasulfide (P₄S₁₀): A traditional, highly effective, but often harsh reagent requiring high temperatures. Its reactivity can sometimes lead to lower functional group tolerance.

-

Lawesson's Reagent (LR): A milder, more soluble, and often higher-yielding alternative to P₄S₁₀.[10][12] It is generally the preferred reagent in modern synthesis due to its improved selectivity and compatibility with a wider range of functional groups. Stoichiometrically, one equivalent of LR can thionate two equivalents of a carbonyl group.[10]

-

-

Driving the Reaction Forward: The reaction is typically conducted at reflux in a high-boiling, non-protic solvent like toluene or xylene. The elevated temperature is necessary to overcome the activation energy for both the thionation of the amide carbonyl and the subsequent intramolecular cyclization and dehydration steps that lead to the stable, aromatic thiadiazole ring.

Reaction Mechanism: A Stepwise Dissection

The mechanism proceeds through a logical sequence of thionation, nucleophilic attack, and elimination. Using a monoacylhydrazine and Lawesson's Reagent as a representative example, the pathway is as follows:

-

Thionation: The Lawesson's Reagent reacts with the carbonyl oxygen of the acylhydrazine to form a thioacylhydrazine intermediate. This is the rate-determining step, converting the less nucleophilic amide into a more reactive thioamide.

-

Intramolecular Cyclization: The terminal nitrogen of the hydrazine moiety performs a nucleophilic attack on the thiocarbonyl carbon. This forms a five-membered heterocyclic intermediate.

-

Dehydration/Elimination: Under the acidic conditions generated by the reaction byproducts and propelled by heat, a molecule of water is eliminated, resulting in the formation of the double bond and the aromatization of the ring to yield the final 2,5-disubstituted-1,3,4-thiadiazole.

Caption: The reaction mechanism for the synthesis of 1,3,4-thiadiazoles.

Part 2: Practical Application - A Validated Protocol

This section provides a robust, self-validating protocol for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles, adaptable for various substrates. The logic of each step is explained to ensure reproducibility and understanding.

General Experimental Workflow

The overall process follows a standard synthetic chemistry workflow, designed for efficiency and purity.

Caption: A typical experimental workflow for the one-pot synthesis.

Case Study: One-Pot Synthesis of 2,5-Diphenyl-1,3,4-thiadiazole

This protocol is adapted from highly successful, peer-reviewed methods for synthesizing 2,5-diaryl-1,3,4-thiadiazoles.[10][13]

Materials:

-

Benzoylhydrazine (1.0 mmol, 136.15 mg)

-

Benzaldehyde (1.0 mmol, 106.12 mg, 102 µL)

-

Ethanol (10 mL)

-

Lawesson's Reagent (0.8 mmol, 323.5 mg)

-

Toluene (15 mL)

-

4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

Step-by-Step Protocol:

-

Hydrazone Formation:

-

To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzoylhydrazine (1.0 mmol) and ethanol (10 mL).

-

Add benzaldehyde (1.0 mmol) to the suspension.

-

Heat the mixture to reflux for 2 hours. The formation of the N-benzoylbenzaldehyde hydrazone intermediate can be monitored by Thin Layer Chromatography (TLC).

-

Rationale: This initial step forms the hydrazone intermediate. Performing this in a separate solvent like ethanol first can lead to cleaner reactions and higher yields.[10]

-

-

Solvent Exchange and Thionation/Cyclization:

-

After 2 hours, remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting solid residue, add toluene (15 mL), Lawesson's Reagent (0.8 mmol), and a catalytic amount of DMAP.

-

Rationale: Toluene provides the higher boiling point necessary for the thionation and cyclization steps. DMAP can act as a catalyst to facilitate the reaction. The use of 0.8 equivalents of Lawesson's Reagent is often found to be optimal, balancing yield and reagent cost.[10]

-

Heat the new mixture to reflux and maintain for 8-10 hours, continuing to monitor the reaction's progress by TLC until the starting hydrazone is consumed.

-

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize acidic byproducts and destroy any remaining Lawesson's Reagent.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Rationale: A standard aqueous work-up removes inorganic salts and polar impurities, providing a crude product ready for purification.

-

-

Purification:

-

Filter the dried organic solution and concentrate under reduced pressure.

-

Purify the crude solid by recrystallization from ethanol or by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2,5-diphenyl-1,3,4-thiadiazole as a white solid.

-

Data Summary: Representative Syntheses

The following table summarizes typical results for this class of reaction, demonstrating its high efficiency across various substituted aromatic starting materials.[10]

| Entry | Hydrazide (R1) | Aldehyde (R2) | Reaction Time (h) | Yield (%) |

| 1 | Phenyl | Phenyl | 10 | 79 |

| 2 | 4-Methoxyphenyl | Phenyl | 10 | 85 |

| 3 | Phenyl | 4-Chlorophenyl | 12 | 92 |

| 4 | Phenyl | 4-Nitrophenyl | 12 | 88 |

| 5 | 4-Chlorophenyl | 4-Chlorophenyl | 12 | 97 |

Part 3: Scope, Limitations, and Final Insights

Advantages of the Method

-

High Yields: This one-pot, two-step procedure consistently delivers moderate to high yields (75-97%) for a variety of 2,5-disubstituted-1,3,4-thiadiazoles.[10][12]

-

Operational Simplicity: The one-pot nature of the reaction, avoiding the isolation of intermediates, makes it an efficient and straightforward process.[13]

-

Readily Available Starting Materials: Acylhydrazines and aldehydes are common, commercially available, or easily synthesized precursors.

Limitations and Considerations

-

Substrate Scope: While effective for aryl and some alkyl substituents, the reaction conditions (high heat) may not be suitable for substrates with sensitive functional groups.

-

Reagent Stoichiometry: The optimal amount of Lawesson's Reagent may need to be determined empirically for new substrates to maximize yield and minimize side products.[10]

-

Safety and Handling: Thionating agents and their byproducts are often malodorous and require handling in a well-ventilated fume hood.

As a Senior Application Scientist, my experience has shown that while numerous methods exist for synthesizing 1,3,4-thiadiazoles, the Pechmann & Nold approach, particularly its modern iteration with Lawesson's reagent, offers a superior balance of yield, simplicity, and reliability. It is a foundational technique that every medicinal chemist should master, providing robust access to a chemical scaffold that continues to yield promising new drug candidates.

References

- (PDF) Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative - ResearchGate.

- Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative | SAR Publication.

- An efficient one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using Lawesson's reagent. ARKIVOC.

- Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio) - Organic Chemistry Portal.

- Synthesis of 1,3,4-thiadiazoles - Organic Chemistry Portal.

- Importance of 1,3,4-thiadiazoles in medicinal chemistry and synthetic... - ResearchGate.

- A Comparative Guide to the Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles - Benchchem.

- An efficient one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using Lawesson's reagent.

- 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry | Chemical Reviews - ACS Publications.

- Synthesis, Properties, and Biological Applications of 1,3,4-Thiadiazoles - OUCI.

- 174 Thiadiazoles and Their Properties - ISRES.

- Synthesis, structure, and formation paths of functionally substituted thiadiazolopyrimidines.

- Synthesis of novel 1,3,4-thiadiazole analogues with expected anticancer activity - Der Pharma Chemica.

- Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities.

- Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents.

- (PDF) Synthesis of 1,3,4-Thiadiazoles: Review - ResearchGate.

- a review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential - Pharmedico Publishers.

- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC.

- a review on biological activities: 1,3,4- thiadiazole and its derivatives. RASAYAN Journal of Chemistry.

- Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC - NIH.

- Synthesis and characterization of a new series of thiadiazole derivatives as potential anticancer agents - ResearchGate.

- Synthesis of some new thiadiazole derivatives and their anticonvulsant activity.

- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PubMed Central.

- Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update - MDPI.

- Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - NIH.

- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - MDPI.

- Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC - NIH.

- Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It’s Derivative | SAR Publication [sarpublication.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

- 13. khu.elsevierpure.com [khu.elsevierpure.com]

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Phenyl-1,2,3-thiadiazole

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Phenyl-1,2,3-thiadiazole, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. The 1,2,3-thiadiazole scaffold is a recognized pharmacophore with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] This document delves into the prevalent synthetic methodologies, with a primary focus on the Hurd-Mori synthesis, offering a detailed, step-by-step protocol. Furthermore, it outlines the essential analytical techniques for the structural elucidation and purity assessment of the title compound, supported by spectral data and mechanistic insights. This guide is intended to be a practical resource, empowering researchers to confidently synthesize and characterize 5-Phenyl-1,2,3-thiadiazole for further investigation and application.

Introduction: The Significance of the 1,2,3-Thiadiazole Scaffold

The 1,2,3-thiadiazole ring system is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. Derivatives of this scaffold have garnered substantial attention in medicinal chemistry due to their diverse pharmacological profiles. The unique electronic and structural features of the 1,2,3-thiadiazole nucleus contribute to its ability to interact with various biological targets, making it a privileged structure in drug discovery.[2] 5-Phenyl-1,2,3-thiadiazole, in particular, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its synthesis is primarily achieved through the Hurd-Mori reaction, a reliable and versatile method for the formation of the 1,2,3-thiadiazole ring.[3][4]

Synthesis of 5-Phenyl-1,2,3-thiadiazole: The Hurd-Mori Approach

The most established and widely employed method for the synthesis of 5-Phenyl-1,2,3-thiadiazole is the Hurd-Mori synthesis. This reaction involves the cyclization of a hydrazone derived from an α-methylene ketone with thionyl chloride (SOCl₂).[3][4] The synthesis is a two-step process, starting with the formation of acetophenone hydrazone, followed by the cyclization to the desired 1,2,3-thiadiazole.

Rationale Behind the Hurd-Mori Synthesis

The choice of the Hurd-Mori synthesis is predicated on its efficiency and the ready availability of starting materials. The reaction proceeds through a well-understood mechanism, offering good yields of the target compound. The use of thionyl chloride as the cyclizing agent is crucial, as it acts as both a dehydrating agent and a source of sulfur.

Experimental Workflow: A Visual Guide

Caption: Experimental workflow for the synthesis of 5-Phenyl-1,2,3-thiadiazole.

Detailed Step-by-Step Synthesis Protocol

Part A: Synthesis of Acetophenone Semicarbazone

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetophenone (1.0 eq), semicarbazide hydrochloride (1.1 eq), and sodium acetate (1.5 eq) in ethanol (100 mL).

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Intermediate: After completion of the reaction, allow the mixture to cool to room temperature. The acetophenone semicarbazone will precipitate out of the solution.

-

Purification of Intermediate: Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain the pure intermediate.

Part B: Cyclization to 5-Phenyl-1,2,3-thiadiazole

-

Reaction Setup: Suspend the dried acetophenone semicarbazone (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the suspension to 0 °C in an ice bath.

-

Addition of Thionyl Chloride: Add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Carefully pour the reaction mixture into ice-cold water to quench the excess thionyl chloride. Separate the organic layer.

-

Extraction and Drying: Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 5-Phenyl-1,2,3-thiadiazole.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 5-Phenyl-1,2,3-thiadiazole.

Characterization of 5-Phenyl-1,2,3-thiadiazole

Comprehensive characterization is imperative to confirm the structure and purity of the synthesized 5-Phenyl-1,2,3-thiadiazole. A combination of spectroscopic techniques is employed for this purpose.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₂S | NIST |

| Molecular Weight | 162.21 g/mol | NIST |

| Appearance | Pale yellow solid | General Observation |

| Melting Point | 54-56 °C | Varies with purity |

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of 5-Phenyl-1,2,3-thiadiazole is expected to show signals corresponding to the aromatic protons of the phenyl ring and the single proton on the thiadiazole ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.2 | m | 2H | Aromatic protons (ortho to thiadiazole) |

| ~7.4-7.6 | m | 3H | Aromatic protons (meta and para) |

| ~8.7 | s | 1H | H-4 of thiadiazole ring |

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show signals for the carbons of the phenyl ring and the two carbons of the thiadiazole ring.

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-5 of thiadiazole ring |

| ~135 | C-4 of thiadiazole ring |

| ~128-132 | Carbons of the phenyl ring |

| ~129 | Quaternary carbon of the phenyl ring |

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The NIST WebBook provides a reference gas-phase IR spectrum for 5-Phenyl-1,2,3-thiadiazole.[5]

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretching |

| ~1600, ~1450 | C=C stretching of the phenyl ring |

| ~1400-1000 | In-plane C-H bending and ring vibrations |

| ~900-675 | Out-of-plane C-H bending |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) for 5-Phenyl-1,2,3-thiadiazole is expected at m/z 162. A characteristic fragmentation pattern for 1,2,3-thiadiazoles involves the loss of a nitrogen molecule (N₂), which is a key diagnostic feature.[6]

Caption: Proposed mass fragmentation pathway for 5-Phenyl-1,2,3-thiadiazole.

3.2.4. X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule in the solid state. While a specific crystal structure for 5-Phenyl-1,2,3-thiadiazole was not found in the surveyed literature, analysis of related 1,2,3-thiadiazole derivatives reveals a planar five-membered ring.[7][8][9][10] The phenyl ring is typically twisted with respect to the thiadiazole ring.

Applications in Drug Development

The 1,2,3-thiadiazole scaffold is a versatile pharmacophore, and its derivatives have been investigated for a wide range of biological activities. These include:

-

Anticancer Activity: Certain thiadiazole derivatives have shown potent anticancer activity by targeting various cellular pathways.

-

Antimicrobial Activity: The scaffold has been incorporated into molecules exhibiting antibacterial and antifungal properties.[11]

-

Anti-inflammatory Activity: Some derivatives have demonstrated significant anti-inflammatory effects.

-

Anticonvulsant Activity: The thiadiazole nucleus is present in some compounds with anticonvulsant properties.[2]

5-Phenyl-1,2,3-thiadiazole serves as a crucial starting material or intermediate in the synthesis of these more complex and biologically active molecules.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of 5-Phenyl-1,2,3-thiadiazole. The Hurd-Mori synthesis remains the most reliable method for its preparation, and a comprehensive protocol has been outlined. The characterization of the final product relies on a suite of spectroscopic techniques, with NMR, IR, and mass spectrometry being essential for structural confirmation and purity assessment. The insights provided herein are intended to equip researchers with the necessary knowledge and procedures to confidently work with this important heterocyclic compound, paving the way for further exploration of its potential in drug discovery and materials science.

References

-

Hurd, C. D., & Mori, R. I. (1955). The Synthesis of 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359–5364. [Link]

-

Maj, A., Wujec, M., & Paneth, P. (2021). 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. Arkivoc, 2021(8), 167-178. [Link]

-

National Center for Biotechnology Information. (2023). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. PubChem. [Link]

-

NIST. (n.d.). 5-Phenyl-1,2,3-thiadiazole. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. PubChem. [Link]

-

National Center for Biotechnology Information. (2022). Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine. PubChem. [Link]

-

Wikipedia. (n.d.). Hurd–Mori 1,2,3-thiadiazole synthesis. Retrieved from [Link]

-

Shaimaa Adnan et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011. [Link]

-

ÇAVUŞ M.S., & MUĞLU H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Balıkesir University Journal of Science Institute, 20(1), 327-340. [Link]

-

ResearchGate. (n.d.). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. ResearchGate. [Link]

-

ResearchGate. (n.d.). The structure of N-allyl-(5-phenyl-[5][7][12]thiadiazol-2-yl) amine in solution and the solid state studied by the 1H, 13C, 15N NMR spectroscopy and X-ray crystallography. ResearchGate. [Link]

-

IUCr Journals. (2022). Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine. IUCr Journals. [Link]

-

ResearchGate. (2023). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. ResearchGate. [Link]

-

ResearchGate. (n.d.). Possible mass fragmentation pattern of compound 3. ResearchGate. [Link]

-

ResearchGate. (n.d.). Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1. ResearchGate. [Link]

-

Wikiwand. (n.d.). Hurd–Mori 1,2,3-thiadiazole synthesis. Wikiwand. [Link]

-

National Center for Biotechnology Information. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. PubChem. [Link]

-

National Center for Biotechnology Information. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PubChem. [Link]

-

Science of Synthesis. (n.d.). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Thieme. [Link]

-

MDPI. (2014). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 19(12), 20029-20042. [Link]

-

ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]

-

Rasayan Journal of Chemistry. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 254-262. [Link]

-

Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

-

National Center for Biotechnology Information. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. PubChem. [Link]

-

International Journal of Chemical Studies. (2021). Synthesis and structural investigation of cu (II) complex of thiadiazole derivatives. International Journal of Chemical Studies, 9(4), 346-347. [Link]

Sources

- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 4. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikiwand [wikiwand.com]

- 5. 5-Phenyl-1,2,3-thiadiazole [webbook.nist.gov]

- 6. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.iucr.org [journals.iucr.org]

- 10. researchgate.net [researchgate.net]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. benchchem.com [benchchem.com]

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 1,3,4-Thiadiazole Derivatives in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond Synthesis - Predicting the Potential of 1,3,4-Thiadiazoles

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of compounds with a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4][5] The potent and diverse therapeutic potential of these derivatives stems from the unique electronic and structural characteristics of the five-membered heterocyclic ring, which contains sulfur and nitrogen heteroatoms.[1][3] It is this arrangement that facilitates a variety of non-covalent interactions crucial for biological target recognition.

While synthetic chemistry provides the means to create novel derivatives, it is computational quantum chemistry that offers the foresight to predict their behavior. By modeling these molecules at the subatomic level, we can calculate their fundamental electronic and structural properties before a single flask is warmed. This in-depth technical guide serves as a field-proven manual for applying quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the structure-property relationships of 1,3,4-thiadiazole derivatives, thereby accelerating rational drug design.[6][7]

Part 1: The Theoretical Cornerstone - Why Density Functional Theory?

At the heart of modern computational chemistry for drug-sized molecules lies Density Functional Theory (DFT).[8] Unlike more computationally expensive wavefunction-based methods, DFT provides a remarkable balance of accuracy and efficiency by calculating the total energy of a system based on its three-dimensional electron density.[6][8] This approach allows us to investigate the electronic structure and properties of complex molecules like 1,3,4-thiadiazole derivatives with a high degree of confidence.

The Causality of Method Selection: Functionals and Basis Sets

The accuracy of any DFT calculation is critically dependent on two key choices: the functional and the basis set .[6]

-

Functionals: Approximating the Quantum World: The functional is a mathematical expression that approximates the exchange-correlation energy—the most complex component of the electron-electron interaction. A hierarchy of functionals exists, from simpler Generalized Gradient Approximations (GGAs) to more complex hybrid and double-hybrid functionals.[9] For organic heterocycles like 1,3,4-thiadiazoles, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have consistently provided reliable results for geometries and electronic properties, making it an authoritative and widely-used starting point.[1][10][11][12]

-

Basis Sets: The Language of Electrons: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set dictate the flexibility the calculation has to describe the spatial distribution of electrons.

-

Pople-style basis sets , like the popular 6-311++G(d,p) , are a robust choice.[1][10] Let's deconstruct this choice:

-

6-311: Describes the core and valence atomic orbitals.

-

++G: Adds diffuse functions on both heavy atoms and hydrogens. This is critical for accurately describing lone pairs and non-covalent interactions, which are abundant in heterocyclic systems.

-

(d,p): Adds polarization functions on heavy atoms (d) and hydrogens (p). This is non-negotiable for sulfur-containing molecules. Sulfur's d-orbitals play a significant role in its bonding, and their omission leads to fundamentally incorrect descriptions of geometry and electronics.[13][14][15]

-

-

The combination of a hybrid functional like B3LYP with a flexible, polarized, and diffuse basis set like 6-311++G(d,p) establishes a trustworthy and scientifically validated protocol for studying 1,3,4-thiadiazole systems.

Caption: Core components of a DFT calculation.

Part 2: A Validated Workflow - From Molecular Sketch to Quantum Insights

This section details a self-validating, step-by-step protocol for performing a complete quantum chemical analysis of a 1,3,4-thiadiazole derivative using the Gaussian software suite as an exemplar.[16][17]

Caption: Standard workflow for quantum chemical analysis.

Experimental Protocol: Standard DFT Calculation

Objective: To obtain the optimized geometry, verify it as a true energy minimum, and calculate fundamental electronic properties.

1. Molecular Structure Preparation:

-

Using a molecular builder like GaussView, Avogadro, or IQmol, construct the 3D coordinates of your 1,3,4-thiadiazole derivative.[17][18][19]

-

Perform a preliminary, low-level geometry cleanup using a molecular mechanics force field (e.g., UFF) to ensure a reasonable starting structure. This prevents calculation failures due to unusual bond lengths or angles.

2. Gaussian Input File Generation:

-

The input file (.gjf or .com) is a simple text file that instructs the software. Below is an authoritative template.

-

Causality Behind the Keywords:

-

%chk, %mem, %nprocshared: These lines handle resource allocation. The checkpoint file (.chk) is crucial as it stores the results for subsequent calculations.[17]

-

#p: Standard command for "print" output.

-

Opt: This keyword initiates a geometry optimization . The calculation will iteratively adjust the atomic positions to find the arrangement with the lowest possible total energy. This is the most fundamental step.

-

Freq: This keyword triggers a vibrational frequency calculation , which MUST be performed on the optimized geometry. Its purpose is twofold:

-

Trustworthiness: To confirm the optimized structure is a true energy minimum. A real minimum will have zero imaginary frequencies. One imaginary frequency indicates a transition state.[16]

-

Data: To compute thermodynamic properties like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

-

B3LYP/6-311++G(d,p): Our chosen level of theory, as justified in Part 1.

-

0 1: Specifies the molecule's total charge (0 for neutral) and spin multiplicity (1 for a singlet, the most common state for these molecules).

-

3. Running the Calculation and Analyzing the Output:

-

Submit the input file to the Gaussian program.[16]

-

Upon completion, inspect the output log file (.log).

-

Convergence: Search for "Optimization completed." This confirms the geometry optimization was successful.

-

Frequencies: Search for the "Frequencies" section. Verify that none of the listed frequencies are negative (imaginary).

-

Data Extraction: Key data points can be extracted for further analysis.[20]

-

Data Presentation: Key Molecular Descriptors

Summarize the extracted quantitative data in a structured table for clear comparison between different derivatives.

| Descriptor | Derivative A | Derivative B | Rationale & Significance |

| Total Energy (Hartree) | -1050.12345 | -1125.67890 | The absolute electronic energy of the molecule. |

| Dipole Moment (Debye) | 2.54 | 4.89 | Indicates molecular polarity; crucial for solubility and non-covalent interactions. |

| EHOMO (eV) | -6.78 | -7.01 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO (eV) | -1.25 | -1.55 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (eV) | 5.53 | 5.46 | Energy difference between HOMO and LUMO; a key indicator of chemical reactivity and stability. |

Part 3: Advanced Analysis for Drug Development

With a validated molecular structure, we can perform higher-level analyses to derive insights directly applicable to drug design.

Visualizing Reactivity: MEP and Frontier Molecular Orbitals

-

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It is an invaluable tool for predicting intermolecular interactions.[21]

-

Red regions (negative potential): Indicate electron-rich areas, such as lone pairs on nitrogen atoms. These are prime sites for hydrogen bond acceptance and electrophilic attack.

-

Blue regions (positive potential): Indicate electron-poor areas, such as hydrogens attached to electronegative atoms. These are sites for hydrogen bond donation and nucleophilic attack.

-

-

Frontier Molecular Orbitals (FMOs): The spatial distribution of the HOMO and LUMO dictates a molecule's reactivity. Visualizing these orbitals shows where a molecule is most likely to donate (HOMO) or accept (LUMO) electrons in a chemical reaction or a binding event.

Deconstructing Bonds: NBO and QTAIM Analysis

-

Natural Bond Orbital (NBO) Analysis: This method provides a detailed picture of intramolecular bonding and charge transfer. It can quantify stabilizing interactions, such as the delocalization of lone-pair electrons into adjacent anti-bonding orbitals (e.g., n–π* interactions), which are critical to the stability and conformation of the 1,3,4-thiadiazole ring.[22]

-

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analyzes the topology of the electron density to precisely define atoms, bonds, and intermolecular interactions. It can be used to characterize the strength and nature of hydrogen bonds and other weak interactions that stabilize a drug-receptor complex.[23]

Bridging Theory and Biology: QSAR and Molecular Docking

The ultimate goal is to connect these calculated quantum properties to biological activity.

-

Quantitative Structure-Activity Relationship (QSAR): The descriptors calculated (Table 1) can be used as variables in a QSAR model.[24][25] By correlating these descriptors with experimentally measured biological activity (e.g., IC50 values) for a series of derivatives, one can build a predictive model to estimate the activity of new, unsynthesized compounds.

-

Molecular Docking: While docking itself is often based on molecular mechanics, its accuracy is profoundly enhanced by using inputs from high-quality DFT calculations. The optimized geometry provides the correct 3D conformation, and the calculated atomic charges (e.g., from Natural Population Analysis) provide a much more accurate description of the electrostatic interactions within the protein's binding site compared to generic force-field charges.[26][27][28]

Caption: Linking DFT outputs to drug discovery methods.

Conclusion: A Computationally-Informed Future

Quantum chemical calculations are not a replacement for experimental synthesis and biological testing. They are, however, an indispensable partner. By providing a deep, mechanism-based understanding of the electronic and structural properties of 1,3,4-thiadiazole derivatives, these computational protocols empower researchers to make more informed decisions, prioritize synthetic targets, and ultimately design more effective and safer therapeutics. This guide provides the theoretical grounding and practical workflows to confidently apply these powerful predictive tools.

References

- Schrödinger, Inc. (n.d.). Physics-based Software Platform for Molecular Discovery & Design.

- Al-Ostath, A., et al. (n.d.). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. MDPI.

- Journal of Wasit for Science and Medicine. (2024). Synthesis, Characterization and Molecular Docking Study of New 1,3,4-Thiadiazole Derivatives.

- Aurora Fine Chemicals. (n.d.). Quantum and Molecular Physics - Drug Discovery Software.

- Journal of Pharmaceutical and Biological Sciences. (2021). Molecular docking studies of 1,3,4-thiadiazoles as myeloperoxidase inhibitors.

- Medium. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program.

- Taylor & Francis. (2024). Antimicrobial and Molecular Docking Studies of 1,3,4-Thiadiazole Tethered Sulfa-Azo Derivatives via Hydrazono-Methyl Bridge.

- HPCwire. (2024). Quantum Software Could Make Complex Chemistry Research Process Up to 20 Times More Efficient, Trim Drug Development Costs.

- RSC Publishing. (n.d.). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding.

- iSciTech. (n.d.). Integrated Scientific Computing and Information Technologies - Softwares.

- R Discovery. (2024). Synthesis, Characterization and Molecular Docking Study of New 1,3,4-Thiadiazole Derivatives.

- Taylor & Francis. (n.d.). New 1,3,4-thiadiazoles Derivatives: Synthesis, Antiproliferative Activity, Molecular Docking and Molecular Dynamics.

- PubMed Central. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding.

- Lee Group @ UOW. (2020). Gaussian guide.

- Q-Chem. (n.d.). Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry.

- RSC Publishing. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding.

- Prezi. (n.d.). Gaussian Calculation Tutorial.

- ResearchGate. (2025). Synthesis and quantum calculations of 1,3-thiazoles and 1,3,4-thiadiazole derivatives via pyridinylthioureas | Request PDF.

- ACS Publications. (n.d.). Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets.

- PubMed. (n.d.). Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets.

- MDPI. (n.d.). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives.

- YouTube. (2024). How to perform TD DFT calculation in Gaussian.

- ResearchGate. (n.d.). Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets | Request PDF.

- International Journal of Engineering Research & Technology. (2020). Computer Aided Drug Designing of 1, 3, 4 – Thiadiazole and 1,2,4 -Triazole Derivatives as Ca (Ii) Carbonic Anhydrase Inhibitors.

- International Journal of Engineering Research & Technology. (n.d.). Thiadiazole and 1,2,4 -Triazole Derivatives as Ca (Ii) Carbonic Anhydrase Inhibitors.

- ResearchGate. (2016). How can I learn DFT calculations by using Gaussian 09 Software?.

- ResearchGate. (2025). Conformations and Thermodynamic Properties of Sulfur Homocycles. 1. The S 5 , S 6 , S 7 , and S 8 Molecules.

- Wikipedia. (n.d.). Density functional theory.

- MDPI. (n.d.). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations.

- Lupine Publishers. (2019). Experimental Approach, Computational DFT Investigation and a Biological Activity in the Study of an Organic Heterocyclic Compound.

- ResearchGate. (2025). 1,3,4-thiadiazole: A Privileged Scaffold for Drug Design and Development.

- PMC. (n.d.). Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies.

- ResearchGate. (2021). How to interpret DFT results ?.

- Chemical Reviews. (n.d.). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry.

- ResearchGate. (2025). (PDF) A Review on Synthesis, Therapeutic, and Computational Studies of Substituted 1, 3, 4 Thiadiazole Derivatives.

- ResearchGate. (2025). 14N NQR, 1H NMR and DFT/QTAIM study of hydrogen bonding and polymorphism in selected solid 1,3,4-thiadiazole derivatives.

- PMC. (n.d.). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry.

- ResearchGate. (2025). (PDF) Calculating the Aromaticity of Heterocycles.

- ACS Publications. (2014). Density Functional Theory Based Study of Molecular Interactions, Recognition, Engineering, and Quantum Transport in π Molecular Systems.

- YouTube. (2025). DFT Made Simple: Step-by-Step Guide for Beginners.

- PMC - NIH. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity.

- ResearchGate. (n.d.). Quantitative crystal structure analysis of 1,3,4-thiadiazole derivatives.

- YouTube. (2023). Basics of performing DFT calculations with Q-Chem.

- Scientific & Academic Publishing. (n.d.). Molecular Structure and Vibrational Analysis of 2-Amino- 5-(m-Nitrophenyl)-1,3,4-Thiadiazole by DFT Calcul.

- PubMed. (n.d.). Synthesis of sulfur-containing heterocycles via ring enlargement.

Sources

- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Density functional theory - Wikipedia [en.wikipedia.org]

- 9. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. medium.com [medium.com]

- 17. Gaussian guide | Lee Group @ UOW [riclzh.github.io]

- 18. researchgate.net [researchgate.net]

- 19. m.youtube.com [m.youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. lupinepublishers.com [lupinepublishers.com]

- 22. article.sapub.org [article.sapub.org]

- 23. researchgate.net [researchgate.net]

- 24. ijert.org [ijert.org]

- 25. ijert.org [ijert.org]

- 26. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety [mdpi.com]

- 27. tandfonline.com [tandfonline.com]

- 28. discovery.researcher.life [discovery.researcher.life]

A Theoretical and Computational Scrutiny of 5-Phenyl-1,2,3-thiadiazole: A Guide for Researchers

This technical guide provides a comprehensive framework for the theoretical investigation of the molecular structure and electronic properties of 5-Phenyl-1,2,3-thiadiazole. The methodologies outlined herein are designed to furnish researchers, medicinal chemists, and drug development professionals with a robust computational protocol to elucidate the structural, spectroscopic, and electronic characteristics of this important heterocyclic scaffold. The 1,2,3-thiadiazole moiety is a cornerstone in the development of various therapeutic agents and agrochemicals, exhibiting a wide array of biological activities including antimicrobial, antiviral, and anticancer properties.[1][2][3] A thorough understanding of its intrinsic molecular features through computational means is paramount for the rational design of novel and more efficacious derivatives.

The narrative of this guide is structured to not only present a sequence of computational steps but to also instill a deeper understanding of the rationale behind the selection of specific theoretical methods. By integrating principles of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we will construct a detailed molecular portrait of 5-Phenyl-1,2,3-thiadiazole.

Foundational Principles: The Computational Approach

The theoretical investigation of a molecule like 5-Phenyl-1,2,3-thiadiazole hinges on the principles of quantum chemistry. Density Functional Theory (DFT) has emerged as a powerful and widely used method due to its favorable balance of computational accuracy and efficiency.[1] DFT calculations allow for the determination of the molecule's ground-state electronic structure, from which a plethora of properties can be derived.

The choice of a specific functional and basis set is a critical decision in any DFT study. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for organic molecules as it provides a reliable description of molecular geometries and electronic properties.[4][5][6] This functional is often paired with a Pople-style basis set, such as 6-311++G(d,p), which offers a good compromise between accuracy and computational cost for systems of this size. The inclusion of diffuse functions (++) is important for accurately describing lone pairs and potential non-covalent interactions, while polarization functions (d,p) account for the non-spherical nature of electron density in molecules.

Part I: Molecular Structure and Vibrational Analysis

A fundamental aspect of understanding a molecule's behavior is the precise characterization of its three-dimensional structure and vibrational modes.

Geometry Optimization

The initial step involves determining the most stable conformation of 5-Phenyl-1,2,3-thiadiazole. This is achieved through a geometry optimization calculation, which seeks to find the minimum energy structure on the potential energy surface. The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. For thiadiazole derivatives, it has been observed that the planarity of the ring systems and their relative orientations are crucial for their biological activity.[7]

Experimental Protocol: Geometry Optimization

-

Input Structure Generation: Construct the initial 3D structure of 5-Phenyl-1,2,3-thiadiazole using a molecular modeling software (e.g., GaussView, Avogadro).

-

Computational Method Selection:

-

Method: DFT

-

Functional: B3LYP

-

Basis Set: 6-311++G(d,p)

-

-

Calculation Type: Specify a geometry optimization (Opt) calculation.

-

Convergence Criteria: Utilize default or tighter convergence criteria to ensure a true energy minimum is reached.

-

Execution: Submit the calculation to a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Verification: After completion, confirm that the optimization converged and that there are no imaginary frequencies, which would indicate a saddle point rather than a minimum.

Vibrational Frequency Analysis

Once the optimized geometry is obtained, a frequency calculation is performed at the same level of theory. This serves two primary purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (absence of imaginary frequencies) and to predict the molecule's vibrational spectrum (FT-IR and Raman). The calculated vibrational frequencies can be compared with experimental data to validate the computational model.[5][8][9]

Data Presentation: Optimized Geometric Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-S (thiadiazole) | ~1.7 Å |

| N-N (thiadiazole) | ~1.3 Å | |

| C-N (thiadiazole) | ~1.4 Å | |

| C-C (phenyl-thiadiazole) | ~1.5 Å | |

| Bond Angle | C-S-N | ~90° |

| N-N-C | ~115° | |

| Dihedral Angle | Phenyl-Thiadiazole | ~20-30° |

| Note: These are representative values based on similar structures. Actual calculated values should be reported from the output of the geometry optimization. |

Part II: Electronic Properties and Reactivity

The electronic structure of a molecule governs its reactivity and intermolecular interactions. Key descriptors derived from DFT calculations provide invaluable insights into these aspects.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity.[4] For many thiadiazole derivatives, the HOMO is often localized on the thiadiazole ring and the sulfur atom, while the LUMO can be distributed across the entire molecule, including the phenyl ring.[10]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface and color-coded to indicate regions of negative (electron-rich, nucleophilic) and positive (electron-poor, electrophilic) electrostatic potential. MEP maps are instrumental in predicting sites for electrophilic and nucleophilic attack and in understanding non-covalent interactions.[8][9]

Experimental Protocol: Electronic Property Calculation

-

Input Structure: Use the optimized geometry of 5-Phenyl-1,2,3-thiadiazole.

-

Computational Method: Employ the same DFT functional and basis set as in the geometry optimization.

-

Calculation Type: Perform a single-point energy calculation.

-

Output Request: Request the generation of molecular orbitals (for HOMO-LUMO analysis) and the electrostatic potential.

-

Visualization: Use visualization software (e.g., GaussView, Chemcraft) to plot the HOMO and LUMO isosurfaces and the MEP map.

Mandatory Visualization: Computational Workflow

Caption: Computational workflow for the theoretical investigation of 5-Phenyl-1,2,3-thiadiazole.

Part III: Spectroscopic Characterization

Theoretical calculations can predict various spectroscopic properties, which are invaluable for interpreting experimental data and confirming the molecular structure.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the isotropic shielding tensors, which are then converted to chemical shifts (δ) relative to a standard (e.g., Tetramethylsilane, TMS). Comparing calculated ¹H and ¹³C NMR chemical shifts with experimental spectra aids in signal assignment and structural confirmation.[8][11]

UV-Visible Spectroscopy

Electronic transitions, which are observed in UV-Visible spectroscopy, can be modeled using Time-Dependent DFT (TD-DFT).[9] This method provides information about the excitation energies and oscillator strengths of the electronic transitions. The calculated absorption maxima (λmax) can be compared with experimental UV-Vis spectra to understand the electronic structure and chromophoric properties of the molecule.

Experimental Protocol: Spectroscopic Calculations

-

NMR Calculation:

-

Input: Optimized geometry.

-

Method: GIAO-DFT (B3LYP/6-311++G(d,p)).

-

Calculation Type: NMR.

-

Post-processing: Reference the calculated isotropic shielding values to the corresponding values for TMS calculated at the same level of theory to obtain chemical shifts.

-

-

UV-Vis Calculation (TD-DFT):

-

Input: Optimized geometry.

-

Method: TD-DFT (e.g., TD-B3LYP/6-311++G(d,p)).

-

Calculation Type: TD.

-

Solvent Effects: Consider including a solvent model (e.g., Polarizable Continuum Model, PCM) if comparing with experimental solution-phase spectra.

-

Data Presentation: Calculated Spectroscopic Data

| Property | Calculated Value | Experimental Value |

| ¹H NMR (ppm) | ||

| Phenyl-H (ortho) | ~7.8 ppm | (To be compared) |

| Phenyl-H (meta) | ~7.5 ppm | (To be compared) |

| Phenyl-H (para) | ~7.6 ppm | (To be compared) |

| ¹³C NMR (ppm) | ||

| C-S (thiadiazole) | ~160 ppm | (To be compared) |

| C-phenyl (ipso) | ~130 ppm | (To be compared) |

| UV-Vis (nm) | ||

| λmax | ~280-300 nm | (To be compared) |

| Note: These are representative values. Actual calculated values should be reported and compared with experimental data if available. |

Mandatory Visualization: Key Molecular Properties

Caption: Logical relationships between the core structure and its theoretically investigated properties.

Conclusion

The theoretical investigation of 5-Phenyl-1,2,3-thiadiazole through computational methods provides a powerful and insightful approach to understanding its fundamental molecular properties. By systematically applying DFT and TD-DFT, researchers can gain a detailed picture of the molecule's geometry, vibrational characteristics, electronic structure, and spectroscopic signatures. This knowledge is not only of fundamental chemical interest but also serves as a critical foundation for the rational design of new thiadiazole-based compounds with tailored biological activities. The protocols and analyses presented in this guide offer a self-validating system, where the correlation between theoretical predictions and experimental data reinforces the accuracy of the computational models, thereby fostering a high degree of trustworthiness in the obtained results.

References

-

Bayazeed, A., Althumayri, K., et al. (2023). Synthesis, Molecular Modeling, and Antioxidant Activity of New Thiadiazole-Triazole Analogs Hybridized with Thiophene. The Arabian Journal for Science and Engineering. Available at: [Link]

-

Mathew, B., et al. (2011). Synthesis,Characterisation, and anti Microbial Screeninig of some 2-Amino,5-(Phenyl substituted)1,3,4-Thiadiazole derivatives. International Journal of ChemTech Research, 3(1), 364-369. Available at: [Link]

-

El-Faham, A., et al. (2022). Antiureolytic activity of new water-soluble thiadiazole derivatives: Spectroscopic, DFT, and molecular docking studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 270, 120971. Available at: [Link]

-

Chen, H., et al. (2014). Microwave Assisted Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing the 1,2,3-Thiadiazole Moiety. Molecules, 19(11), 17749-17761. Available at: [Link]

-

Kudelia, A. V., et al. (2022). Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 478–482. Available at: [Link]

-

Kumar, C. T. K., et al. (2013). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Organic Chemistry International, 2013, 892678. Available at: [Link]

-

Alaşalvar, C., et al. (2021). Spectroscopic characterization and density functional studies of new thiadiazole 1,1-dioxide compounds. Journal of Molecular Structure, 1225, 129108. Available at: [Link]

- Singh, S., et al. (2012). Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 241-246.

-

Kumar, C. T. K., et al. (2013). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. ResearchGate. Available at: [Link]

-

S. R., S., et al. (2020). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. ACS Omega, 5(46), 30047-30061. Available at: [Link]

-

Gomha, S. M., et al. (2022). Synthesis and Molecular Modeling Studies of New Thiadiazole-Thiophene Compounds as Potent Antimicrobial Agents. Molecules, 27(19), 6285. Available at: [Link]

-

Işık, S., et al. (2024). Synthesis, characterization, antimicrobial, antioxidant, and anti-cancer activity of new hybrid structures based on benzimidazole. Journal of the Serbian Chemical Society. Available at: [Link]

-